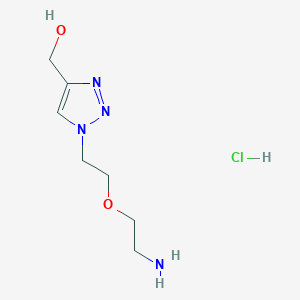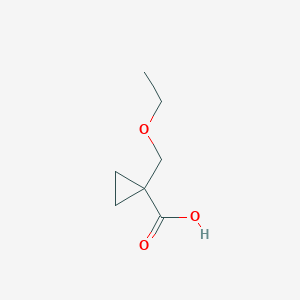![molecular formula C10H14N6 B1382100 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine CAS No. 1697650-55-7](/img/structure/B1382100.png)
1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine
Overview
Description
1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable molecule in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
This compound interacts with its target, NAMPT, to enhance its activity . This interaction results in an increase in the production of NAD+, a crucial coenzyme in various biological processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, which plays a key role in various biological processes including metabolism and aging .
Pharmacokinetics
It’s known that the compound’s lipophilicity was modulated to resolve the issue of cyp direct inhibition (di), which resulted in potent nampt activity accompanied with attenuated cyp di towards multiple cyp isoforms .
Result of Action
The activation of NAMPT by this compound leads to an increase in the production of NAD+. This can have various molecular and cellular effects, depending on the specific biological processes that are influenced by NAD+ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be achieved through various synthetic routes. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another approach involves the use of a Biginelli-like multicomponent reaction to regioselectively synthesize the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and multicomponent reactions are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazolopyrazine ring, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine has several scientific research applications, including:
Comparison with Similar Compounds
1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
[1,2,3]Triazolo[1,5-a]pyrazines: These compounds share a similar triazolopyrazine core and are used in various applications, including as fluorescent probes and structural units of polymers.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-13-9-6-12-7-10(16(9)14-8)15-4-2-11-3-5-15/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGBGYJFYPWJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CN=CC2=N1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





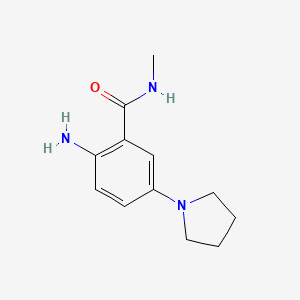
![1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)


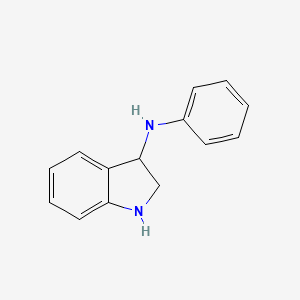
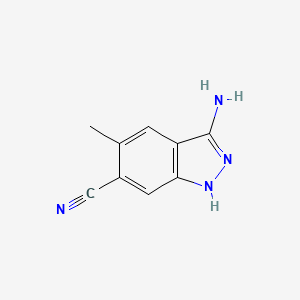
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

